

6-Chloropyrimidine-2,4,5-triamine CAS number 1194-78-1

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Compound of Interest

Compound Name: 6-Chloropyrimidine-2,4,5-triamine

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An In-depth Technical Guide to **6-Chloropyrimidine-2,4,5-triamine** (CAS: 1194-78-1)

Abstract

6-Chloropyrimidine-2,4,5-triamine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of three amino groups and a reactive chlorine atom on a pyrimidine core makes it a versatile and valuable building block for the synthesis of complex molecular architectures, most notably purine analogs and fused pyrimidine systems. These scaffolds are central to the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its strategic role in drug discovery. We will explore the mechanistic basis for its reactivity and provide field-proven insights and protocols for its effective utilization in the laboratory.

Chemical Identity and Physicochemical Properties

6-Chloropyrimidine-2,4,5-triamine, also known by its IUPAC name **6-chloropyrimidine-2,4,5-triamine**, is a solid, typically off-white to light-colored powder under standard conditions. [1][2] Its structural features are foundational to its chemical behavior and utility.

Diagram 1: Chemical Structure of 6-Chloropyrimidine-2,4,5-triamine

Caption: Molecular structure of **6-Chloropyrimidine-2,4,5-triamine**.

The key physicochemical properties are summarized in the table below for quick reference. Proper storage under inert gas at refrigerated temperatures (2–8 °C) is recommended to maintain its stability and purity.^[3]

Property	Value	Source
CAS Number	1194-78-1	[1]
Molecular Formula	C ₄ H ₆ ClN ₅	[1]
Molecular Weight	159.58 g/mol	[1]
IUPAC Name	6-chloropyrimidine-2,4,5-triamine	[1]
Physical Form	Solid	[2]
Purity	Typically ≥97%	[2] [4]
Storage	Refrigerator, under inert gas (e.g., Argon)	[2] [3]
InChI Key	BMCHNFZLERXZBI-UHFFFAOYSA-N	[1] [2]

Safety and Handling

As a laboratory chemical, **6-Chloropyrimidine-2,4,5-triamine** must be handled with appropriate precautions. It is classified as hazardous, and a thorough understanding of its toxicological profile is essential for safe laboratory practice.

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Acute Toxicity, Dermal	H312	Harmful in contact with skin
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Acute Toxicity, Inhalation	H332	Harmful if inhaled
STOT - Single Exposure	H335	May cause respiratory irritation
(Data sourced from PubChem GHS Classification)[1]		

Recommended Handling Protocol:

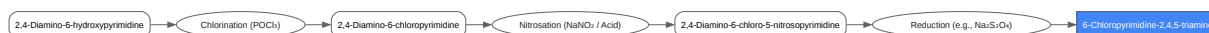
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
- Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
- First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor.[5]

Synthesis and Purification

The synthesis of highly substituted pyrimidines like **6-Chloropyrimidine-2,4,5-triamine** often involves a multi-step sequence starting from simpler, commercially available precursors. A common and logical strategy involves the construction of the pyrimidine ring, followed by sequential functionalization. While specific literature for this exact compound's synthesis is sparse, a highly plausible route can be designed based on established pyrimidine chemistry,

such as the Traube purine synthesis pathway. This typically involves the reduction of a 5-nitropyrimidine or 5-nitrosopyrimidine intermediate.

Diagram 2: Plausible Synthetic Workflow



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Caption: A logical synthetic pathway to **6-Chloropyrimidine-2,4,5-triamine**.

Protocol: Synthesis via Nitrosation and Reduction (Illustrative)

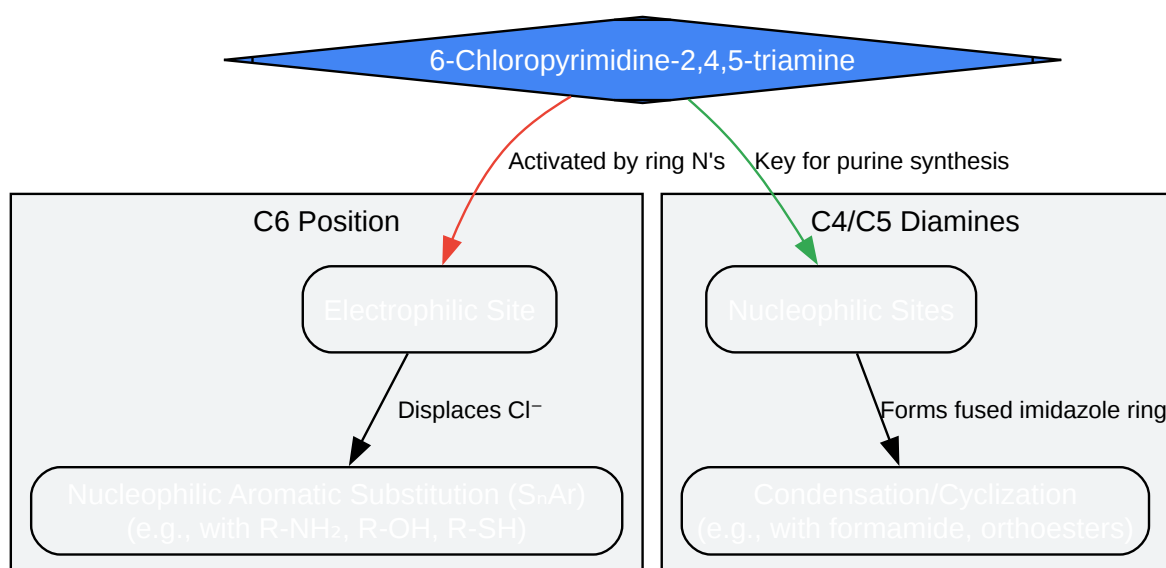
This protocol is an illustrative example based on well-established chemical transformations for analogous compounds.^{[6][7]}

- **Chlorination:** 2,4-Diamino-6-hydroxypyrimidine is heated under reflux in excess phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine.^[7] The reaction is carefully quenched with ice water, and the pH is adjusted to precipitate the product.
- **Nitrosation:** The resulting 2,4-diamino-6-chloropyrimidine is dissolved in an acidic aqueous solution (e.g., acetic acid). The solution is cooled in an ice bath, and a solution of sodium nitrite (NaNO₂) is added dropwise to form the 5-nitroso derivative, which often precipitates as a colored solid.
- **Reduction:** The 2,4-diamino-6-chloro-5-nitrosopyrimidine intermediate is suspended in hot water. A reducing agent, such as sodium dithionite (Na₂S₂O₄), is added portion-wise until the color of the nitroso group disappears.^[6]
- **Purification:** The reaction mixture is cooled, and the crude **6-Chloropyrimidine-2,4,5-triamine** product is collected by filtration. It can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixtures) to achieve high purity.

Chemical Reactivity and Mechanistic Insights

The synthetic value of **6-Chloropyrimidine-2,4,5-triamine** stems from its distinct reactive sites. The electron-deficient nature of the pyrimidine ring, caused by the two ring nitrogens, activates the chlorine atom at the C6 position for nucleophilic aromatic substitution (S_NAr). Concurrently, the vicinal diamines at the C4 and C5 positions are nucleophilic and serve as a powerful handle for cyclization reactions.

Diagram 3: Reactivity Profile



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Caption: Key reactive sites of **6-Chloropyrimidine-2,4,5-triamine**.

- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the C6 position, which is a common strategy for tuning the pharmacological properties of pyrimidine-based drug candidates.^{[8][9]}
- **Cyclization to Fused Systems:** The true power of this molecule lies in the reactivity of the adjacent 4,5-diamino groups. These groups can react with single-carbon electrophiles (e.g., formamide, formic acid, orthoesters) in a condensation-cyclization cascade to form a fused imidazole ring, yielding a purine core. This transformation is a cornerstone of purine analog synthesis.^{[10][11]}

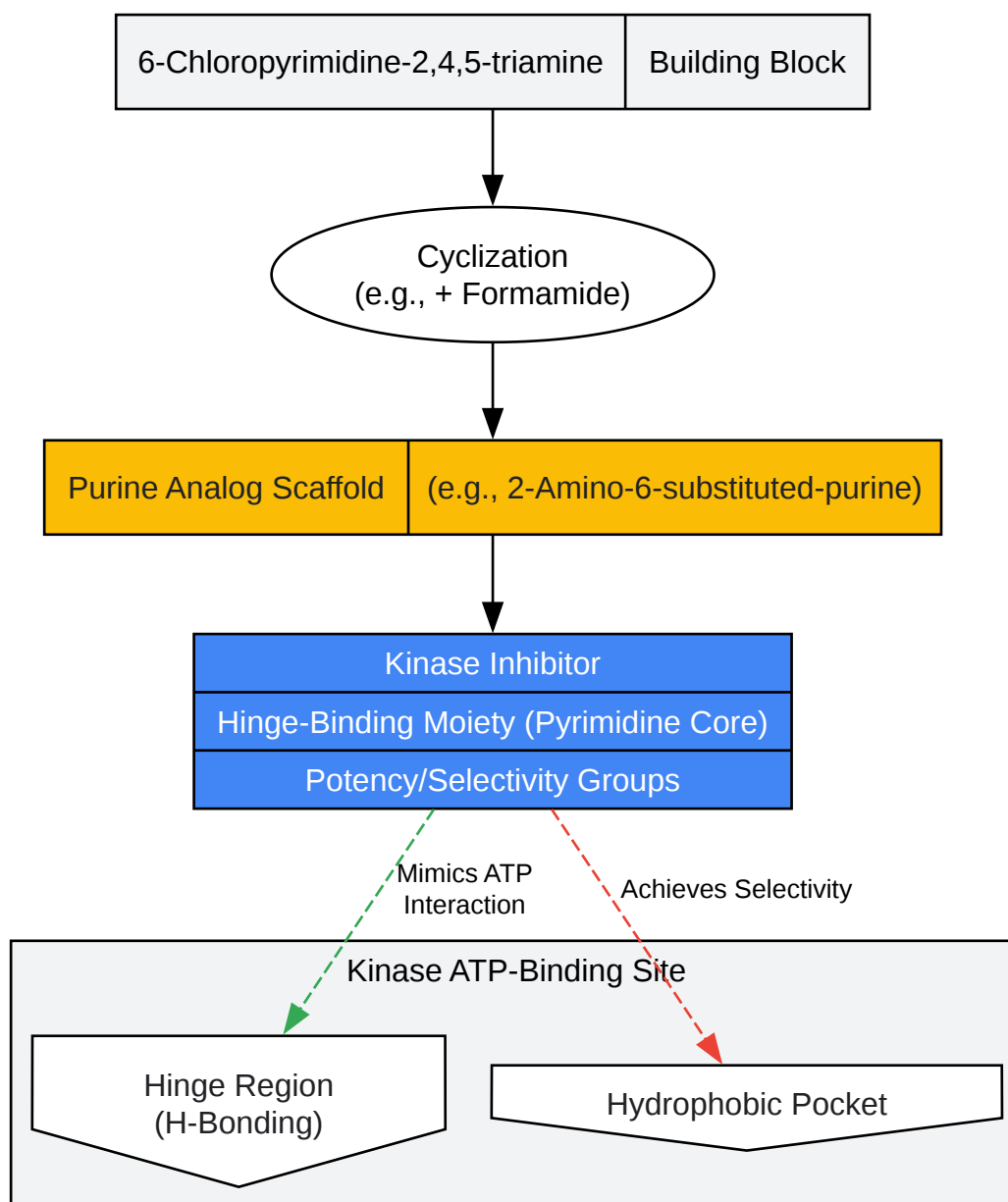
Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12][13] **6-Chloropyrimidine-2,4,5-triamine** is a premier starting material for a particularly important class of therapeutics: kinase inhibitors.

Role as a Kinase Inhibitor Scaffold: Protein kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[14] Many kinase inhibitors are designed to compete with the enzyme's natural substrate, adenosine triphosphate (ATP). The purine core of ATP is the key recognition motif.

By using **6-Chloropyrimidine-2,4,5-triamine** as a starting material, medicinal chemists can rapidly synthesize purine analogs that mimic ATP. The pyrimidine ring itself can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor in place.[15] The substituents installed at the C2, C6, and N9 (after cyclization) positions can then be modified to achieve potency and selectivity for the target kinase.

Diagram 4: Application in Kinase Inhibitor Design



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Caption: From building block to a functional kinase inhibitor scaffold.

Protocol: Synthesis of a 2-Aminopurine Derivative

This protocol outlines the cyclization of **6-Chloropyrimidine-2,4,5-triamine** to form a 2-amino-6-chloropurine, a common intermediate for further elaboration into kinase inhibitors.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine **6-Chloropyrimidine-2,4,5-triamine** (1.0 eq) with an excess of formamide (approx. 10-15 eq).
- **Cyclization:** Heat the mixture in an oil bath to approximately 170-180 °C.^[6] Maintain this temperature for 2-4 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
- **Workup:** Allow the reaction mixture to cool to room temperature. The product, 2-amino-6-chloropurine, will often precipitate from the formamide.
- **Isolation and Purification:** Dilute the cooled mixture with water to fully precipitate the product. Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol. The product can be dried under vacuum. If necessary, further purification can be achieved by recrystallization.

Conclusion

6-Chloropyrimidine-2,4,5-triamine is more than a simple chemical reagent; it is a strategic tool for the construction of biologically active molecules. Its well-defined reactivity, particularly the interplay between S_NAr displacement at C6 and cyclization via the C4/C5 diamines, provides a robust and flexible platform for generating libraries of purine analogs. For researchers in drug discovery, a thorough understanding of this molecule's properties and reaction mechanisms is key to unlocking its full potential in the rational design of next-generation therapeutics, especially in the highly competitive field of kinase inhibitor development.

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